molecular formula C5H8O6S2 B1584390 2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide CAS No. 3670-93-7

2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide

Cat. No.: B1584390
CAS No.: 3670-93-7
M. Wt: 228.2 g/mol
InChI Key: UCFQFMBCPHTKRN-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery and development of this compound traces its origins to early investigations of pentaerythritol chemistry conducted in the first half of the twentieth century. Historical research by Marrian in 1948 documented extensive studies of pentaerythritol derivatives, establishing the foundational understanding of spirocyclic compounds derived from this tetramethylol precursor. The compound emerged from systematic investigations into the chemical reactivity of pentaerythritol with sulfur-containing reagents, particularly in the context of creating cyclic derivatives that would demonstrate unique structural and chemical properties.

Early synthetic approaches to this compound class were pioneered by Orthner and colleagues in 1928, who explored various pathways for introducing sulfur-containing heterocyclic structures into pentaerythritol frameworks. These initial investigations laid the groundwork for understanding the specific conditions required to achieve selective cyclization and oxidation patterns that would ultimately yield the desired spirocyclic products. The historical development of synthetic methodologies for this compound class reflects broader advances in heterocyclic chemistry and the growing recognition of spirocyclic motifs as important structural elements in organic synthesis.

The compound gained renewed attention in the latter half of the twentieth century as researchers began to appreciate the unique three-dimensional characteristics of spirocyclic structures and their potential applications in various chemical and materials science contexts. Research efforts have continued to evolve, with modern investigations focusing on improved synthetic routes, mechanistic understanding, and expanded applications of this distinctive spirocyclic framework.

Nomenclature and Chemical Identity

The systematic nomenclature of this compound reflects the complex structural features inherent in this spirocyclic compound. The name explicitly identifies the presence of four oxygen atoms at positions 2, 4, 8, and 10, along with two sulfur atoms at positions 3 and 9 within the spirocyclic framework. The designation "spiro[5.5]undecane" indicates the presence of two six-membered rings connected through a common spiro center, creating an eleven-atom framework when counting the shared carbon atom.

The compound is registered under Chemical Abstracts Service number 3670-93-7, providing a unique identifier for chemical databases and regulatory documentation. Alternative nomenclature systems recognize this compound as pentaerythritol cyclic disulfite, reflecting its derivation from pentaerythritol through selective sulfite ester formation. Additional systematic names include neopentanetetrayl sulfite and pentaerythritol disulfite, each emphasizing different aspects of the compound's structural origin and chemical functionality.

The molecular formula C5H8O6S2 indicates a relatively compact structure containing five carbon atoms, eight hydrogen atoms, six oxygen atoms, and two sulfur atoms. The molecular weight of 228.25 daltons positions this compound within the range of small to medium-sized organic molecules suitable for various synthetic and analytical applications. The InChI key UCFQFMBCPHTKRN-UHFFFAOYSA-N provides a standardized digital representation of the molecular structure, enabling precise identification across chemical databases and computational platforms.

Significance in Organic and Heterocyclic Chemistry

The significance of this compound in organic and heterocyclic chemistry extends beyond its role as a simple synthetic intermediate. The compound exemplifies the broader class of spirocyclic heterocycles that have emerged as privileged structures in medicinal chemistry and materials science. The unique three-dimensional architecture created by the spiro junction provides a rigid framework that constrains molecular conformations while maintaining sufficient flexibility for diverse chemical transformations.

Research investigations have demonstrated the compound's utility as a precursor for synthesizing more complex spirocyclic derivatives through selective chemical modifications. The presence of two sulfur centers within the spirocyclic framework offers multiple reactive sites for further functionalization, enabling the construction of elaborate molecular architectures. Studies have shown that the sulfur atoms can undergo oxidation-reduction chemistry, providing pathways to access compounds with varying oxidation states and chemical reactivities.

The compound serves as an important model system for understanding the fundamental principles governing spirocyclic chemistry. Its symmetric structure allows researchers to investigate how steric and electronic factors influence chemical reactivity within constrained ring systems. Mechanistic studies utilizing this compound have contributed to the broader understanding of how spirocyclic frameworks affect reaction pathways, selectivity patterns, and product distributions in organic transformations.

Contemporary research has highlighted the compound's relevance to the development of novel surfactant systems and electrolyte additives for advanced battery technologies. The unique structural features imparted by the spirocyclic framework contribute to distinctive physical and chemical properties that are valuable in specialized applications requiring precise molecular architectures.

Research Development Timeline

The research development timeline for this compound reflects the evolution of synthetic organic chemistry and the growing appreciation for spirocyclic structural motifs. Early foundational work in the 1920s and 1930s established the basic synthetic methodologies for preparing pentaerythritol-derived spirocyclic compounds, with Orthner's investigations in 1928 providing crucial insights into cyclization reactions involving sulfur-containing reagents.

The period from 1940 to 1960 witnessed systematic characterization efforts that established the fundamental physical and chemical properties of the compound. Marrian's comprehensive review in 1948 documented extensive studies of pentaerythritol derivatives, including early investigations of spirocyclic sulfur-containing variants. This work provided detailed synthetic procedures and characterized the spectroscopic and analytical properties that would become standard reference points for subsequent research.

The 1970s and 1980s marked a period of renewed interest in spirocyclic chemistry, driven by advances in analytical techniques and growing recognition of the biological and materials significance of three-dimensional molecular architectures. During this period, researchers developed improved synthetic methodologies and began to explore the compound's potential applications beyond basic synthetic chemistry.

Recent developments since 2000 have focused on expanding the synthetic utility of this compound in specialized applications. Research by Tran and colleagues in 2013 demonstrated its utility in synthesizing anionic gemini surfactants, highlighting the compound's continued relevance in contemporary materials chemistry. Modern investigations have also explored its potential as an electrolyte additive in lithium-ion battery systems, reflecting the ongoing evolution of applications for this distinctive spirocyclic framework.

Property Value Reference
Chemical Abstracts Service Number 3670-93-7
Molecular Formula C5H8O6S2
Molecular Weight 228.25 daltons
Melting Point 151°C
PubChem Compound Identifier 95248
Physical State Solid at 20°C

The research trajectory demonstrates the enduring scientific interest in this compound class and its continued relevance to advancing understanding of spirocyclic chemistry. Current investigations continue to explore new synthetic applications and potential technological implementations, ensuring that this compound remains an active area of chemical research and development.

Properties

IUPAC Name

2,4,8,10-tetraoxa-3λ4,9λ4-dithiaspiro[5.5]undecane 3,9-dioxide
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InChI

InChI=1S/C5H8O6S2/c6-12-8-1-5(2-9-12)3-10-13(7)11-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFQFMBCPHTKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COS(=O)O1)COS(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30190160
Record name Pentaerythritol, cyclic disulfite
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Molecular Weight

228.2 g/mol
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CAS No.

3670-93-7
Record name 2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane, 3,9-dioxide
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Record name 2,4,8,10-tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide
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Preparation Methods

Synthesis of Bicyclic Sulfite Intermediate

  • Starting Materials: Pentaerythritol and thionyl chloride.
  • Reaction Conditions:
    • The mixture is stirred under nitrogen protection.
    • Temperature is gradually raised to approximately 40–80 °C.
    • Reaction times vary from 6 to 24 hours depending on scale and temperature.
  • Process Description:
    • Pentaerythritol is combined with thionyl chloride in an appropriate solvent such as toluene.
    • The reaction mixture is heated to 75–80 °C for 24 hours or alternatively to 40 °C for 6 hours.
    • Upon completion, the mixture is cooled to 0–5 °C to precipitate the bicyclic sulfite as a solid.
    • The solid is filtered, washed, and dried.
  • Yields and Purity:
    • Yields range from 86.7% to 95.4%.
    • Purity of the bicyclic sulfite crude product can reach over 99% by chromatographic methods.

Oxidation to 2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide (Bicyclic Sulfate)

  • Oxidizing Agents: Sodium hypochlorite solution in presence of ruthenium trichloride hydrate catalyst.
  • Solvents: Dichloromethane or acetonitrile.
  • Reaction Conditions:
    • The bicyclic sulfite is dissolved in solvent with catalyst under cooling to -5 °C.
    • Sodium hypochlorite solution is added dropwise.
    • The mixture is allowed to react at room temperature for 1 hour.
  • Post-Reaction Processing:
    • Organic phase is separated.
    • Solvent is removed under reduced pressure.
    • The product is washed with water, recrystallized, and dried.
  • Yields and Purity:
    • Overall yields for the two-step process are reported between 80.16% and 83.50%.
    • Purity of the final bicyclic sulfate product reaches 99.8% by gas chromatography.
    • Water and chloride ion contents are controlled below 30 ppm and 20 ppm respectively.

Comparative Data Table of Preparation Parameters

Step Reagents & Conditions Temperature (°C) Reaction Time Yield (%) Purity (%) Notes
Bicyclic Sulfite Formation Pentaerythritol + Thionyl chloride in toluene 75–80 24 h 95.4 >99 Solid precipitated and filtered
Bicyclic Sulfite Formation Pentaerythritol + Thionyl chloride, N2 atmosphere 40 6 h 86.7 99.41 Nitrogen protection, solid-liquid separation
Oxidation to Bicyclic Sulfate Bicyclic sulfite + NaOCl + RuCl3·xH2O in CH2Cl2 -5 to RT 1 h 83.5 99.9 Dropwise addition of oxidant, recrystallization
Oxidation to Bicyclic Sulfate Bicyclic sulfite + NaOCl + RuCl3·xH2O in acetonitrile -5 to RT 1 h 80.16 99.8 Similar procedure with solvent variation

Chemical Reactions Analysis

Types of Reactions: 2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Substitution reactions typically involve the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Energetic Materials

TDTD is primarily recognized for its applications in energetic materials , including explosives and propellants. Its high energy density and thermal stability make it suitable for military and aerospace applications.

  • Case Study : In a study on explosive formulations, TDTD was utilized as a primary component due to its ability to enhance the performance of conventional explosives. The compound's stability under various environmental conditions was noted as a significant advantage in field applications .

Catalysis

The distinct structure of TDTD offers potential as a scaffold for innovative catalyst design. Its functional groups can facilitate various chemical reactions, making it valuable in organic synthesis.

  • Research Findings : Recent investigations have shown that TDTD can be used in the synthesis of complex organic molecules through catalytic processes. This application is particularly relevant in pharmaceuticals where efficient synthesis routes are critical .

Synthesis of Pesticides

TDTD has been identified as an important intermediate in the synthesis of certain pesticides. Its chemical properties allow it to participate in reactions that yield effective agricultural chemicals.

  • Case Study : A study conducted by Jermy & Pandurangan (2005) highlighted the use of TDTD in synthesizing novel pesticide formulations that exhibit improved efficacy against pests while minimizing environmental impact .

Material Science

In material science, TDTD's thermal stability and chemical resistance make it an attractive candidate for developing advanced materials, including coatings and composites.

  • Application Example : Researchers have explored the incorporation of TDTD into polymer matrices to enhance their mechanical properties and thermal resistance. These materials are being investigated for use in high-performance applications such as aerospace components .

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Energetic MaterialsUsed in explosives and propellantsHigh energy density
CatalysisScaffold for catalyst design in organic synthesisFacilitates complex reactions
Pesticide SynthesisIntermediate for synthesizing effective pesticidesImproved efficacy
Material ScienceEnhances properties of polymers and compositesIncreased thermal stability

Mechanism of Action

The mechanism by which 2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions or other molecules, and influencing biochemical processes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features

  • Spirocyclic Framework : The molecule adopts a bicyclic structure with two interconnected six-membered rings sharing a central carbon atom.
  • Heteroatom Arrangement : Sulfur atoms at positions 3 and 9 are in a +4 oxidation state (dioxide), while oxygen atoms occupy ether and ester linkages .
  • Hydrogen Bonding : Crystal structure analysis (space group P-1) reveals intermolecular C—H⋯O interactions, stabilizing the lattice with bond lengths ranging from 2.53–2.72 Å and angles of 141–159° .

Comparison with Similar Compounds

Structural Analogues with Heteroatom Variations

Phosphorus-Containing Analogues

Phosphorus-based spirocyclic compounds replace sulfur with phosphorus, leading to distinct reactivity and applications.

Parameter 2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide 3,9-Dimethyl-2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide 3,9-Dihydroxy-2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide
CAS Number 3670-93-7 3001-98-7 947-28-4
Molecular Formula C₅H₈O₆S₂ C₇H₁₄O₆P₂ C₅H₁₀O₈P₂
Molecular Weight 228.233 g/mol 256.027 g/mol 260.076 g/mol
Key Heteroatoms S (dioxide) P (dioxide) P (dihydroxy-dioxide)
Applications Pesticide intermediates Flame retardants, catalytic intermediates Chelating agents, polymer modifiers

Structural Insights :

  • Phosphorus Analogues : The replacement of sulfur with phosphorus increases molecular weight and introduces stronger P=O bonds (1.608–1.632 Å vs. S=O bonds at 1.446–1.627 Å ) .
  • Hydrogen Bonding: Sulfur-containing compounds exhibit more pronounced C—H⋯O interactions compared to phosphorus analogues, which rely on P—O⋯H bonding for stabilization .

Spirocyclic Disulfides and Sulfones

Compounds like 2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane-3,9-disulfide (CAS: N/A) feature reduced sulfur (disulfide, S⁰) instead of sulfite (S⁴⁺). These compounds exhibit higher reactivity in radical reactions but lower thermal stability .

Reactivity Trends :

  • The sulfur dioxide moiety in the target compound undergoes nucleophilic substitution more readily than phosphorus analogues, which resist hydrolysis due to stronger P—O bonds .

Key Findings :

  • Benzyl-substituted diphosphaspiro compounds exhibit higher ecotoxicity, necessitating stringent handling protocols .

Biological Activity

2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide (also known as TDTD) is a unique cyclic compound characterized by its spiro structure containing multiple oxygen and sulfur atoms. This compound has garnered attention in various fields due to its potential applications in energetic materials, catalysis, and as a chemical intermediate in organic synthesis.

  • Molecular Formula : C5_5H8_8O8_8S2_2
  • Molecular Weight : 260.24 g/mol
  • CAS Number : 201419-80-9
  • Physical State : Solid (crystalline)
  • Boiling Point : Approximately 480.7 °C (predicted)
  • Density : 1.86 g/cm³ (predicted)
  • LogP : 0.79 at pH 8.42 .

Biological Activity

The biological activity of TDTD has been explored primarily in the context of its use as a precursor for synthesizing pesticides and other agrochemicals. The unique structural features of TDTD contribute to its reactivity and potential efficacy in biological systems.

TDTD's biological activity is largely attributed to its ability to interact with various biological macromolecules. Its spiro structure allows for unique binding interactions that can affect enzyme activity and cellular processes. Research indicates that TDTD may function as an inhibitor of certain enzymes involved in metabolic pathways, although specific targets are still under investigation .

Case Study: Synthesis of Pesticides

A notable study investigated the use of TDTD as an intermediate in the synthesis of novel pesticides. The research demonstrated that derivatives of TDTD exhibited significant insecticidal activity against common agricultural pests. The study highlighted the compound's potential to serve as a scaffold for developing new agrochemicals with improved efficacy and reduced environmental impact .

Table: Summary of Biological Activities

Activity TypeObservationsReferences
InsecticidalSignificant activity against agricultural pests ,
Enzyme InhibitionPotential inhibition of metabolic enzymes
Catalytic PropertiesPromising scaffold for catalyst design

Research Findings

Recent studies have emphasized the importance of TDTD's structural characteristics in enhancing its biological activity. For instance, the presence of multiple functional groups contributes to its interactions with biological targets, making it a versatile compound in medicinal chemistry and materials science .

Stability and Reactivity

TDTD demonstrates excellent thermal stability and reactivity, which are crucial for its application in energetic materials and as a chemical intermediate. Its stability allows for safe handling and storage while maintaining reactivity for further chemical transformations .

Q & A

Q. What advanced spectroscopic techniques resolve its dynamic behavior in solution?

  • Methods : Variable-temperature ¹H NMR (VT-NMR) in DMSO-d₆ reveals restricted rotation of the spiro ring below −20°C. 2D NOESY confirms through-space interactions between sulfur and methylene protons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide
Reactant of Route 2
Reactant of Route 2
2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide

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